molecular formula C5H8N2 B13832043 1,2-Dihydropyridin-5-amine

1,2-Dihydropyridin-5-amine

Cat. No.: B13832043
M. Wt: 96.13 g/mol
InChI Key: SWGVOYYOUNNVQM-UHFFFAOYSA-N
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Description

1,2-Dihydropyridin-5-amine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are well-known for their biological properties and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydropyridin-5-amine can be synthesized through various methods. One common approach involves the dearomatization of pyridines using amine borane as a reducing agent. This method is advantageous due to its mild reaction conditions and high selectivity . Another method involves the electrochemical synthesis from piperidines, which allows for regioselective introduction of substituents .

Industrial Production Methods

Industrial production of this compound often utilizes the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia, followed by oxidation to yield the desired dihydropyridine derivative .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydropyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dihydropyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological oxidation-reduction reactions.

    Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the synthesis of natural products and pharmaceuticals

Mechanism of Action

The mechanism of action of 1,2-dihydropyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a calcium channel blocker, similar to other dihydropyridines, by binding to and blocking voltage-gated L-type calcium channels. This results in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

1,2-Dihydropyridin-5-amine can be compared with other dihydropyridine derivatives such as 1,4-dihydropyridine. While both share similar structural features, this compound is unique due to its specific substitution pattern and potential for regioselective synthesis . Similar compounds include:

Properties

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

1,2-dihydropyridin-5-amine

InChI

InChI=1S/C5H8N2/c6-5-2-1-3-7-4-5/h1-2,4,7H,3,6H2

InChI Key

SWGVOYYOUNNVQM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=CN1)N

Origin of Product

United States

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